molecular formula C8H10 B14595152 2,4-Dimethylhexa-1,3-dien-5-yne CAS No. 61272-04-6

2,4-Dimethylhexa-1,3-dien-5-yne

Cat. No.: B14595152
CAS No.: 61272-04-6
M. Wt: 106.16 g/mol
InChI Key: BCSLQJSLCRMLTP-UHFFFAOYSA-N
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Description

2,4-Dimethylhexa-1,3-dien-5-yne is an organic compound with the molecular formula C₈H₁₀. It is characterized by the presence of two methyl groups, two double bonds, and one triple bond within its structure. This compound is part of the conjugated dienes family, which are known for their unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylhexa-1,3-dien-5-yne typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the reaction of 2,4-hexadiene with acetylene under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst to facilitate the formation of the triple bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylhexa-1,3-dien-5-yne undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

    Reduction: Hydrogen gas (H₂), palladium (Pd) or platinum (Pt) catalyst

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Halogenated derivatives

Scientific Research Applications

2,4-Dimethylhexa-1,3-dien-5-yne has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethylhexa-1,3-dien-5-yne involves its interaction with various molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in electrophilic addition reactions, where it can form stable carbocation intermediates. These intermediates can then undergo further reactions to produce various products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of double and triple bonds, along with the presence of methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.

Properties

CAS No.

61272-04-6

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

2,4-dimethylhexa-1,3-dien-5-yne

InChI

InChI=1S/C8H10/c1-5-8(4)6-7(2)3/h1,6H,2H2,3-4H3

InChI Key

BCSLQJSLCRMLTP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=C(C)C#C

Origin of Product

United States

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